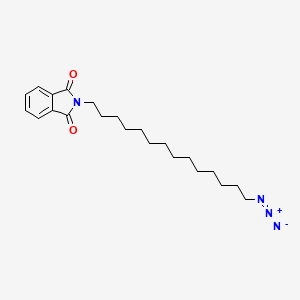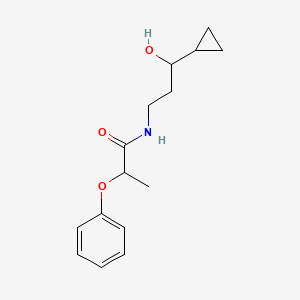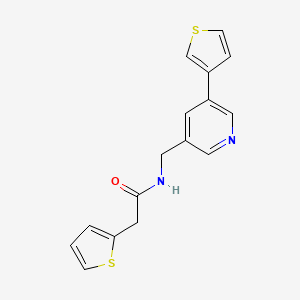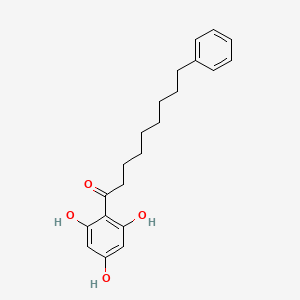
2-(14-azidotetradecyl)-2,3-dihydro-1H-isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(14-Azidotetradecyl)-2,3-dihydro-1H-isoindole-1,3-dione (ATID) is a novel organic compound that has been studied for its potential applications in the field of organic synthesis and scientific research. ATID is an azide-substituted isoindoline derivative that has been used in a variety of different applications, such as in the synthesis of polymers, as a photosensitizer, and as an inhibitor of certain enzymes. ATID has also been used in the development of new therapeutic agents, such as inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter activity.
Applications De Recherche Scientifique
Anticancer Activity and Molecular Modelling
Isoindole-1,3(2H)-dione derivatives, including those with azido groups, have shown promising anticancer activities. These compounds exhibit cytotoxic effects on various cancer cell lines, such as HeLa, C6, and A549, with activity levels influenced by the substituents attached to the isoindole-1,3(2H)-dione core. Molecular modelling studies have helped in understanding the structure-activity relationships, guiding the synthesis of new compounds with potential as chemotherapeutic agents (Tan et al., 2020).
Synthesis of Polysubstituted Analogues
The synthesis of new polysubstituted isoindole-1,3-dione analogues has been explored, demonstrating the versatility of the isoindole-1,3-dione framework for generating diverse compounds. These syntheses involve innovative reactions and offer pathways to derivatives with potential for further biological evaluation (Tan et al., 2014).
Corrosion Inhibition
Isoindole-1,3-dione derivatives have been tested as corrosion inhibitors for metals, showing efficiency in protecting against corrosion in acidic environments. These findings suggest applications beyond pharmaceuticals, extending into materials science where corrosion resistance is crucial (Chadli et al., 2017).
Electroactive Properties for Energy Storage
Computational studies on isoindole-4,7-dione derivatives predict their potential as organic cathode materials for Li-ion batteries. The redox behavior of these molecules indicates their suitability for energy storage applications, highlighting the broad applicability of the isoindole-1,3-dione framework (Karlsson et al., 2012).
Green Chemistry Approaches
Innovative green chemistry approaches have been developed for the synthesis of isoindoline-1,3-dione derivatives. These methods emphasize environmental sustainability by utilizing non-toxic catalysts and bio-waste products, offering an eco-friendly alternative to traditional synthetic routes (Journal et al., 2019).
Propriétés
IUPAC Name |
2-(14-azidotetradecyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O2/c23-25-24-17-13-9-7-5-3-1-2-4-6-8-10-14-18-26-21(27)19-15-11-12-16-20(19)22(26)28/h11-12,15-16H,1-10,13-14,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUOZEXNRHVPMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2750592.png)
![Benzo[d][1,3]dioxol-5-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2750593.png)

![ethyl 2-(3-(3-chlorobenzo[b]thiophene-2-carbonyl)thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2750595.png)


![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2750601.png)
![Methyl 4-((3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2750602.png)
![Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2750603.png)